5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring substituted with a carboxamide group, a thiadiazole ring, and various sulfur-containing substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Substitution Reactions: The thiadiazole-2-thiol can then be reacted with methyl iodide to introduce the methylsulfanyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with allyl bromide to introduce the prop-2-en-1-ylsulfanyl group.
Coupling Reactions: Finally, the thiadiazole and pyrimidine rings can be coupled together using appropriate coupling agents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur-containing groups in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include ammonia, primary and secondary amines, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may have potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The presence of the thiadiazole and pyrimidine rings suggests that it may have antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its sulfur-containing groups may impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is not well understood. based on its structure, it is likely to interact with various molecular targets such as enzymes or receptors. The thiadiazole and pyrimidine rings may allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxylate
Uniqueness
The uniqueness of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups. The presence of both the thiadiazole and pyrimidine rings, along with the sulfur-containing substituents, gives it unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C11H10ClN5OS3 |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H10ClN5OS3/c1-3-4-20-9-13-5-6(12)7(14-9)8(18)15-10-16-17-11(19-2)21-10/h3,5H,1,4H2,2H3,(H,15,16,18) |
InChI Key |
XNTZQQGWXZFBHY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC=C |
Origin of Product |
United States |
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